molecular formula C19H25N5O2S B2930874 N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide CAS No. 922119-41-3

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B2930874
CAS No.: 922119-41-3
M. Wt: 387.5
InChI Key: ZRCFFCXKCKGDTA-UHFFFAOYSA-N
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Description

N'-[2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core linked to a thiazole ring via an ethanediamide bridge. Its structural analogs, such as CAS 921923-94-6 (a pyrrolidine-substituted variant), highlight the importance of substituents in modulating physicochemical and biological properties .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-23(2)16(12-21-17(25)18(26)22-19-20-8-10-27-19)14-6-7-15-13(11-14)5-4-9-24(15)3/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFFCXKCKGDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the ethylamine bridge and aromatic/heterocyclic termini. For example:

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight Key Features
Target Compound R1 = Dimethylamino; R2 = Thiazol-2-yl C23H28N6O2S 476.6 g/mol Ethanediamide linker, tetrahydroquinoline-thiazole hybrid
CAS 921923-94-6 R1 = Pyrrolidin-1-yl; R2 = 3-Methylphenyl C25H32N4O2 420.5 g/mol Pyrrolidine vs. dimethylamino; phenyl vs. thiazole; lower molecular weight
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives Varied R groups on triazine/imidazolidine C15H17ClN6O2S2 ~424–500 g/mol Sulfonamide backbone; triazine-imidazolidine hybrid; antimicrobial activity

Key Observations :

  • Bioisosteric Replacements : Replacing the thiazole ring (target compound) with phenyl (CAS 921923-94-6) or triazine () alters electronic properties and binding affinity. Thiazoles enhance hydrogen bonding and π-π stacking, while phenyl groups favor hydrophobic interactions .
  • Amine Substituents: Dimethylamino (target) vs. pyrrolidinyl (CAS 921923-94-6) affects basicity and solubility. Pyrrolidine’s cyclic structure may improve metabolic stability compared to dimethylamino’s linearity .
Physicochemical and Spectroscopic Data
  • IR/NMR Trends : Thiazole-containing compounds (target) exhibit strong C=O stretches (~1670–1680 cm⁻¹) and aromatic C=C vibrations (~1590–1600 cm⁻¹), similar to triazole-acetamides in .
  • Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to the pyrrolidine analog (CAS 921923-94-6), which has higher lipophilicity .

Biological Activity

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a thiazole ring. Its molecular formula is C16H22N4S, and it exhibits a molecular weight of approximately 306.45 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of tetrahydroquinoline possess moderate to significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
CompoundActivity TypeTarget OrganismIC50 (µM)
Tetrahydroquinoline DerivativeAntibacterialStaphylococcus aureus25
Tetrahydroquinoline DerivativeAntifungalCandida albicans30

2. Cholinesterase Inhibition

The compound has shown potential as an inhibitor of cholinesterase enzymes:

  • Butyrylcholinesterase (BChE) inhibition was observed with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in neurodegenerative diseases where cholinesterase activity is dysregulated.
EnzymeInhibition TypeIC50 (µM)
ButyrylcholinesteraseInhibitor46.42
AcetylcholinesteraseModerate Inhibitor157.31

3. Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

  • The compound demonstrated selective cytotoxicity against prostate cancer cells while exhibiting low toxicity in normal cells at concentrations up to 25 µM .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The thiazole moiety is known for its role in modulating neurotransmitter receptors which could explain its cholinergic activity.
  • Enzyme Inhibition : The structural features allow it to bind effectively to cholinesterase enzymes, inhibiting their function and thereby increasing acetylcholine levels in synaptic clefts.

Case Studies

Several case studies highlight the compound's effectiveness:

  • Prostate Cancer Model : In a study involving LNCaP and PC3 prostate cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to controls .
  • Neurodegenerative Disease Models : Animal models treated with the compound showed improved cognitive function correlating with reduced BChE activity .

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